molecular formula C11H14OS B14048259 1-(2-Ethyl-3-mercaptophenyl)propan-2-one

1-(2-Ethyl-3-mercaptophenyl)propan-2-one

Cat. No.: B14048259
M. Wt: 194.30 g/mol
InChI Key: COKPVAIYKVNYMX-UHFFFAOYSA-N
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Description

1-(2-Ethyl-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14OS and a molar mass of 194.29 g/mol It is characterized by the presence of an ethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Ethyl-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-3-mercaptophenyl with propanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(2-Ethyl-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the formation of alcohols.

Scientific Research Applications

1-(2-Ethyl-3-mercaptophenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, affecting their function. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

1-(2-Ethyl-3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(2-ethyl-3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H14OS/c1-3-10-9(7-8(2)12)5-4-6-11(10)13/h4-6,13H,3,7H2,1-2H3

InChI Key

COKPVAIYKVNYMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1S)CC(=O)C

Origin of Product

United States

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